1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Description
1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities . They have been found to act as inhibitors of various enzymes and receptors, suggesting that this compound may also interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact allosterically with their targets . This means they bind to a site on the target protein that is distinct from the active site, leading to a change in the protein’s conformation and activity.
Biochemical Pathways
Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways related to cell proliferation, inflammation, and neurotransmission, among others.
Result of Action
Based on the activities of similar compounds , it is likely that the compound could have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes like proliferation and apoptosis.
Properties
IUPAC Name |
1-[7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-13(10(2)21)14(20-16(19-9)17-8-18-20)11-6-5-7-12(22-3)15(11)23-4/h5-8,14H,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKMYSMQHZCPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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